molecular formula C19H19DN2O3S B607203 Deuteropioglitazone, (5R)- CAS No. 1259828-75-5

Deuteropioglitazone, (5R)-

Numéro de catalogue B607203
Numéro CAS: 1259828-75-5
Poids moléculaire: 357.4461
Clé InChI: HYAFETHFCAUJAY-VHLRUQIKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DRX-065 is a stabilized and deuterated R-enantiomer of pioglitazone. DRX-065 is superior to pioglitazone in reducing steatosis, NAS, and TG in mouse models of NASH. It is equivalent to pioglitazone. in reducing hepatic NEFA, cholesterol, inflammation, and fibrosis. DRX-065 has pharmacological properties desirable for the treatment of NASH (mitochondrial function modulation, non-steroidal anti-inflammatory effects, and glucose lowering effects) without the undesired PPARγ-related weight gain side effect.

Applications De Recherche Scientifique

Pioglitazone as a Research Focus

Pioglitazone, a close relative of deuteropioglitazone, has been extensively studied for its effects on various medical conditions. Although the exact studies on deuteropioglitazone (5R) are limited, insights from pioglitazone research can provide a relevant understanding.

  • Cardioprotective Effects : Pioglitazone has been studied for its cardioprotective effects. In a study, it was found to decrease mitochondrial ultrastructural damage, reduce infarct size, and inhibit cardiocyte apoptosis in ischemic/reperfused hearts in rats. This suggests its potential in mitigating heart damage after ischemic episodes (Li, Lang, Mao, Tian, & Feng, 2008).

  • Applications in Medicinal Chemistry : Deuterium, like in deuteropioglitazone, is increasingly used in medicinal chemistry, not just for improving pharmacokinetic parameters but also for addressing issues like metabolism-mediated toxicity and drug interactions. This highlights the broader role of deuterium in drug development (Pirali, Serafini, Cargnin, & Genazzani, 2019).

  • Potential in Osteosarcoma Therapy : Agonists like pioglitazone have been researched for their potential as differentiation therapy agents in human osteosarcoma. They may act as adjuvant therapeutic agents or chemopreventive agents to prevent recurrence and metastasis after surgical removal of primary tumors (Haydon, Zhou, Feng, Breyer, Cheng, Jiang, Ishikawa, Peabody, Montag, Simon, & He, 2002).

  • Neuroprotective and Antidepressive Effects : Research on rosiglitazone, another thiazolidinedione like pioglitazone, suggests its neuroprotective and anti-depressive effects. It was found to reverse depressive behaviors in mice and promote neuronal axon plasticity (Zhao, Zhang, Guo, Cao, Xue, Zhao, Yang, Yang, Ji, Huang, & Sun, 2017).

  • Impact on Drug Metabolism : Deuterium substitution, as in deuteropioglitazone, impacts the pharmacokinetics of pharmaceuticals. It can alter clearance and redirect metabolic pathways, reducing toxicity and potentially enhancing efficacy (Russak & Bednarczyk, 2018).

  • Deuterium Isotope Effects in Drug Metabolism : The use of deuterium in drugs, such as deuteropioglitazone, can modify drug action by retarding certain metabolism pathways, enhancing specific biological actions, and potentially avoiding the formation of toxic metabolites (Foster, 1984).

Propriétés

Numéro CAS

1259828-75-5

Nom du produit

Deuteropioglitazone, (5R)-

Formule moléculaire

C19H19DN2O3S

Poids moléculaire

357.4461

Nom IUPAC

(R)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione-5-d

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D

Clé InChI

HYAFETHFCAUJAY-VHLRUQIKSA-N

SMILES

O=C(N1)S[C@@](CC2=CC=C(OCCC3=NC=C(CC)C=C3)C=C2)([2H])C1=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DRX-065;  DRX 065;  DRX065;  deuterated R-enantiomer of pioglitazone.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteropioglitazone, (5R)-
Reactant of Route 2
Reactant of Route 2
Deuteropioglitazone, (5R)-
Reactant of Route 3
Deuteropioglitazone, (5R)-
Reactant of Route 4
Reactant of Route 4
Deuteropioglitazone, (5R)-
Reactant of Route 5
Reactant of Route 5
Deuteropioglitazone, (5R)-
Reactant of Route 6
Deuteropioglitazone, (5R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.